2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a complex organic molecule. It contains a tetrahydrobenzo[d]thiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom . The molecule also contains amide groups, which are common in bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, heteroatoms (nitrogen and sulfur in the thiazole ring), and polar amide groups. These features could influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide groups could participate in various reactions, such as hydrolysis or condensation . The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar amide groups could enhance its solubility in polar solvents, while the aromatic rings could increase its stability .Scientific Research Applications
Synthesis and Structural Analysis
The compound "2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" is related to various synthesized compounds with complex structures and notable chemical properties. For instance, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showcases intricate structural characteristics, demonstrating the compound's potential for complex molecular interactions and functional versatility in scientific research (Vasu et al., 2004).
Solvent Interaction and Spectral Analysis
The compound's interaction with solvents and its spectral properties have been the subject of studies, providing insights into its chemical behavior and potential applications. For instance, research on the absorption and fluorescence spectra of similar carboxamides in various solvents contributes to understanding the compound's electronic properties and reactivity under different environmental conditions (Patil et al., 2011).
Biological Activity and Potential Applications
Antimicrobial Properties
The compound belongs to a class of molecules that have been explored for their antimicrobial properties. For example, derivatives of tetrahydrobenzo[b]thiophene-3-carboxamides have shown significant activities against bacterial and fungal strains, suggesting the potential of your compound in contributing to the development of new antimicrobial agents (Babu et al., 2013).
Synthesis of Biologically Active Derivatives
The compound's core structure is conducive to the synthesis of biologically active derivatives. Studies have demonstrated the utility of related compounds in synthesizing a variety of heterocyclic derivatives with potential pharmaceutical applications, emphasizing the compound's role as a versatile precursor in medicinal chemistry (Wardakhan et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-31-18-5-2-4-15(14-18)12-13-26-23(30)19-6-3-7-20-21(19)27-24(32-20)28-22(29)16-8-10-17(25)11-9-16/h2,4-5,8-11,14,19H,3,6-7,12-13H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHTPAGJPHKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.